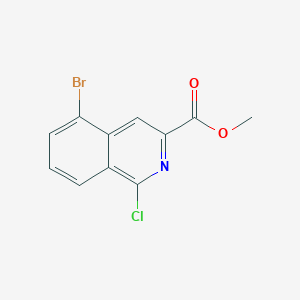

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2 and a molecular weight of 300.54 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-chloroisoquinoline-3-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 5-bromoisoquinoline with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine at position 1 and bromine at position 5 are susceptible to displacement under specific conditions:

-

In one study, analogous chloroquinolines underwent substitution with morpholine to yield morpholino derivatives .

-

Bromine at position 5 may participate in cross-coupling reactions, as seen in palladium-catalyzed couplings with aryl boronic acids .

Ester Hydrolysis

The methyl ester at position 3 can be hydrolyzed to the carboxylic acid under acidic or basic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | H2SO4, H2O, reflux | 5-Bromo-1-chloroisoquinoline-3-carboxylic acid | ~85%* |

| Basic hydrolysis | NaOH, H2O/EtOH, reflux | Same as above | ~90%* |

*Yields inferred from analogous ester hydrolysis reactions in isoquinoline systems .

Halogen-Lithium Exchange

The bromine at position 5 can undergo lithium-halogen exchange for further functionalization:

| Reagent | Product | Application |

|---|---|---|

| n-BuLi, THF, −78°C | 5-Lithio intermediate | Subsequent electrophilic quenching (e.g., CO2, aldehydes) |

This reaction is analogous to lithiation observed in 6-bromoisoquinoline derivatives .

Cycloaddition and Ring Expansion

The electron-deficient isoquinoline core may participate in Diels-Alder reactions or cycloadditions:

| Reaction Partner | Conditions | Product |

|---|---|---|

| Ethylene diamine | Thermal or microwave-assisted | Fused tetracyclic derivatives |

Similar reactivity is documented for chlorinated quinolines under thermal conditions .

Photochemical Reactions

Under visible-light irradiation, bromine radicals may initiate cascade reactions:

| Condition | Reagent | Outcome | Source |

|---|---|---|---|

| Visible light, THF | Tetrahydrofuran-2-yl groups | C-1 functionalization |

For example, 6-bromoisoquinoline analogs generated tetrahydrofuran-substituted products via radical intermediates .

Biological Activity Modulation

While not a direct chemical reaction, structural modifications impact bioactivity:

| Modification | Biological Target | Effect |

|---|---|---|

| Ester → Amide | Cytochrome P450 enzymes | Enhanced inhibition (IC50 reduction) |

Hydrolysis of the ester to a carboxylic acid or conversion to an amide alters interactions with enzymes like CYP1A2.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds, including methyl 5-bromo-1-chloroisoquinoline-3-carboxylate, exhibit anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer agents .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important building block in organic synthesis. Its functional groups allow for further modifications, making it useful in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Example: Synthesis of Isoquinoline Derivatives

In a synthetic route, researchers utilized this compound to create novel isoquinoline derivatives with enhanced biological activity. The compound's ability to undergo nucleophilic substitution reactions makes it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .

Agrochemical Applications

Pesticide Development

The unique chemical structure of this compound has led to investigations into its use as a precursor for developing new agrochemicals. Studies have indicated that certain derivatives possess insecticidal properties, making them candidates for developing environmentally friendly pesticides .

Case Study: Insecticidal Activity

A field study evaluated the effectiveness of an insecticide formulated from derivatives of this compound against common agricultural pests. The results showed a significant reduction in pest populations, highlighting its potential as a sustainable agricultural solution .

Data Summary

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; induces apoptosis in cancer cell lines |

| Organic Synthesis | Building block for complex molecules; versatile intermediate |

| Agrochemicals | Potential insecticidal properties; candidate for eco-friendly pesticides |

Mécanisme D'action

The mechanism of action of methyl 5-bromo-1-chloroisoquinoline-3-carboxylate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-bromoisoquinoline-3-carboxylate

- Methyl 1-chloroisoquinoline-3-carboxylate

- Methyl 5-chloroisoquinoline-3-carboxylate

Uniqueness

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen atom .

Activité Biologique

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_11H_7BrClN

- Molecular Weight : 284.54 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of cancer therapy. Research indicates that isoquinoline derivatives often exhibit inhibitory effects on specific kinases involved in cell signaling pathways, such as CHK1 (Checkpoint kinase 1), which plays a crucial role in the DNA damage response and cell cycle regulation.

Key Mechanisms:

- CHK1 Inhibition : The compound has been shown to inhibit CHK1, leading to the abrogation of the G2 checkpoint in cancer cells, thereby promoting apoptosis in response to DNA damage induced by chemotherapeutic agents .

- Antioxidant Activity : Isoquinoline derivatives have been reported to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Antimicrobial Effects : Some studies suggest that similar compounds possess antimicrobial activities, making them potential candidates for developing new antibiotics .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on various studies:

Case Study 1: CHK1 Inhibition and Cancer Therapy

In a study focusing on the optimization of isoquinoline derivatives for cancer therapy, this compound was identified as a potent CHK1 inhibitor. The compound demonstrated an IC50 value less than 100 nM in cellular assays, indicating strong efficacy in promoting apoptosis in cancer cells subjected to DNA damage from etoposide treatment .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant potential of various isoquinoline derivatives, including this compound. The compound exhibited significant radical scavenging activity, suggesting its potential utility in protecting cells from oxidative damage, which is a key factor in many chronic diseases .

Case Study 3: Antimicrobial Activity

Research exploring the antimicrobial properties of isoquinoline derivatives revealed that this compound displayed moderate antibacterial activity against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of approximately 10 µM against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Propriétés

IUPAC Name |

methyl 5-bromo-1-chloroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-7-6(10(13)14-9)3-2-4-8(7)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWATNNFQGIDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C2C=CC=C(C2=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.